Gallium oxide - 84013-33-2

Gallium oxide

Catalog Number: EVT-7989912
CAS Number: 84013-33-2
Molecular Formula: Ga2O3
Molecular Weight: 187.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ga2O3 exhibits excellent catalytic activity in various chemical reactions, including oxidation, reduction, and alkylation reactions. Its high surface area, tunable pore size, and unique electronic properties contribute to its catalytic performance. [, ]

Future Directions
  • Overcoming challenges related to achieving p-type doping and improving thermal management. [, ]
Synthesis Analysis

The synthesis of gallium oxide can be achieved through various methods, each influencing the material's morphology and properties:

  1. Sol-Gel Method: This method involves creating a sol (a colloidal solution) that is transformed into a gel-like network. Researchers have used this technique to produce manganese-activated gallium oxide by mixing tetraethyl orthosilicate with water and ethanol, followed by hydrolysis and calcination at varying temperatures .
  2. Hydrothermal Method: This approach utilizes high-pressure and high-temperature water to synthesize gallium oxide nanoparticles. The process typically involves the hydrolysis of gallium ions followed by crystallization under controlled conditions. The hydrothermal method is noted for producing high-quality crystals with adjustable morphologies .
  3. Chemical Vapor Deposition: This technique involves the deposition of gaseous reactants onto a substrate to form a solid material. It allows for precise control over the composition and thickness of the gallium oxide films .
  4. Magnetron Sputtering: In this method, noble gas ions bombard a target material (gallium), causing it to sputter onto a substrate. This technique is effective for producing thin films of gallium oxide with controlled thickness and uniformity .
  5. Direct Precipitation: This method involves mixing solutions containing gallium ions with precipitating agents to form gallium hydroxide, which is subsequently calcined to obtain gallium oxide .

Each synthesis method offers distinct advantages regarding yield, purity, and scalability, making them suitable for different applications.

Molecular Structure Analysis

Gallium oxide has a complex crystal structure that varies with its polymorphic form. The most stable phase, β\beta -Ga2_2O3_3, features a monoclinic structure where gallium atoms are tetrahedrally and octahedrally coordinated by oxygen atoms. The arrangement of oxygen atoms forms a distorted cubic lattice, which significantly influences the electronic properties of the material.

  • Coordination: In β\beta -Ga2_2O3_3, gallium atoms exhibit two types of coordination:
    • Tetrahedral coordination (Ga1)
    • Octahedral coordination (Ga2)
Chemical Reactions Analysis

Gallium oxide participates in various chemical reactions that are critical for its applications:

  1. Reduction Reactions: Under reducing conditions, β\beta -Ga2_2O3_3 can be converted to metallic gallium or other lower oxidation states through reactions with hydrogen or carbon monoxide .
  2. Acid-Base Reactions: Gallium oxide can react with acids to form gallium salts (e.g., gallium chloride) or with bases to produce gallates. These reactions are essential in synthesizing gallium-containing compounds for various applications .
  3. Photocatalytic Reactions: When exposed to ultraviolet light, β\beta -Ga2_2O3_3 can facilitate photocatalytic reactions such as water splitting or degradation of organic pollutants, showcasing its potential in environmental applications .
Mechanism of Action

The mechanism of action of gallium oxide primarily relates to its electronic properties as a semiconductor. The wide bandgap (~4.8 eV for β\beta -Ga2_2O3_3) allows it to operate effectively in high-power and high-temperature environments:

  • Charge Carrier Dynamics: Upon excitation by light or electrical energy, electrons can be promoted from the valence band to the conduction band, creating electron-hole pairs that contribute to conductivity.
  • Defect States: The presence of defects within the crystal lattice can introduce localized energy states that affect charge transport and recombination rates, influencing the efficiency of devices like photodetectors and transistors .
Physical and Chemical Properties Analysis

Gallium oxide exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Density: Approximately 5.9 g/cm³.
    • Melting Point: Around 1800 °C.
    • Transparency: Transparent in the visible range but opaque in ultraviolet light.
  • Chemical Properties:
    • Gallium oxide is stable at room temperature but can react with strong acids and bases.
    • It exhibits amphoteric behavior, meaning it can act as both an acid and a base depending on the reaction conditions .

These properties make gallium oxide suitable for applications in optoelectronics and as a substrate material for various devices.

Applications

Gallium oxide has numerous scientific and technological applications:

  1. Power Electronics: Its wide bandgap makes it ideal for high-voltage power devices capable of operating at elevated temperatures.
  2. Ultraviolet Photodetectors: Due to its transparency in the ultraviolet spectrum, β\beta -Ga2_2O3_3 is used in UV sensors and detectors.
  3. Gas Sensors: Gallium oxide-based sensors are effective for detecting gases such as hydrogen due to their sensitivity to changes in environmental conditions.
  4. Photocatalysis: Its photocatalytic properties enable applications in environmental remediation processes such as water purification and pollutant degradation.
  5. Solar Cells: Research is ongoing into using gallium oxide in solar cell technology due to its potential for improving efficiency through tandem cell configurations .
Polymorphic Phase Dynamics and Structural Evolution of β-Ga₂O₃

Gallium oxide (Ga₂O₃) exhibits complex polymorphic behavior with five identified crystalline phases (α, β, γ, ε, κ), each possessing distinct structural and electronic properties. The thermodynamically stable β-phase serves as the foundation for power electronics, while metastable phases (α, ε, κ) offer wider bandgaps and heterostructure engineering capabilities. Understanding the stabilization mechanisms, transition kinetics, and epitaxial pathways of these polymorphs is essential for advancing Ga₂O₃-based device technologies.

Metastable Phase Stabilization Mechanisms in Ga₂O₃ Polymorphs

Metastable Ga₂O₃ polymorphs are stabilized through strategic interventions that circumvent thermodynamic preferences for the β-phase. The corundum-structured α-phase (space group: R-3c) is routinely stabilized on c-plane sapphire (α-Al₂O₃) substrates via heteroepitaxy. The lattice mismatch of ~4.7% enables coherent growth, with nucleation temperatures below 500°C critical for avoiding transformation to β-phase [1] [5]. Dopant incorporation provides an alternative stabilization pathway: Aluminum doping (5-15% concentration) in α-(AlₓGa₁₋ₓ)₂O₃ alloys elevates the phase transition temperature to β-phase beyond 800°C by inducing local lattice distortions that impede atomic rearrangement [1] [7]. Similarly, indium alloying in α-(InₓGa₁₋ₓ)₂O₃ reduces bandgaps but enhances thermal stability through solute drag effects [5].

The hexagonal ε-phase (space group: Pna2₁) demonstrates superior thermal stability compared to α-phase, persisting up to 700°C before transforming to β-phase [2] [5]. Its stabilization relies on substrate selection with compatible symmetries, such as GaN (0001), 6H-SiC, or cubic NiO (111) templates. On NiO-decorated sapphire, localized ε-Ga₂O₃ nuclei form atop oxidized Ni nanodots, while α-phase dominates the sapphire terraces. This selective area growth stems from lattice matching between cubic NiO (111) and hexagonal ε-Ga₂O₃ (001) planes (mismatch: ~3.8%) [5].

Table 1: Metastable Phase Stabilization Mechanisms in Ga₂O₃ Polymorphs

PolymorphStabilization ApproachKey ParametersEffect on Stability
α-Ga₂O₃Heteroepitaxy on c-sapphireLattice mismatch (~4.7%)Epitaxial strain inhibits β-transformation
α-Ga₂O₃Al doping (α-(AlₓGa₁₋ₓ)₂O₃)Al concentration >5%Transition temp. elevated to >800°C
α-Ga₂O₃In alloying (α-(InₓGa₁₋ₓ)₂O₃)Bandgap reductionEnhanced thermal stability via solute drag
ε-Ga₂O₃Growth on cubic substratesNiO (111) nanodots / YSZ (111)Lattice matching promotes nucleation
γ-Ga₂O₃Radiation-induced disorderDisplacement per atom (dpa) >140Tensile strain triggers α→γ transformation

Radiation-induced stabilization presents a novel pathway for the defective-spinel γ-phase. Under ion irradiation, the oxygen sublattice rearrangement from hexagonal (α-phase) to face-centered cubic (γ-phase) requires substantial energy input. This transition initiates only when disorder accumulation reaches ~140 displacements per atom (dpa), generating tensile strains exceeding 2.5% that activate lattice glides. Remarkably, this stochastic process yields atomically abrupt α/γ interfaces due to self-organization during recrystallization [3].

Kinetics of Phase Transitions: α → β-Ga₂O₃ Under Thermal and Pressure Gradients

Phase transitions in Ga₂O₃ are governed by kinetic pathways sensitive to thermal profiles, pressure, and defect landscapes. The α-to-β transition follows a reconstructive mechanism involving bond rupture and reorganization from hexagonal to monoclinic stacking. In-situ X-ray diffraction studies reveal a three-stage progression: 1) Nucleation of β-domains at α-grain boundaries (500–550°C), 2) Coexistence of α/β phases (550–600°C), and 3) Complete conversion to β-phase (>600°C) [1] [6]. The activation energy for this transformation ranges between 2.5–3.2 eV, with higher values observed in Al-doped films due to delayed diffusion kinetics [1].

Table 2: Kinetics of Ga₂O₃ Phase Transitions

TransitionConditionsKinetic ParametersStructural Signatures
α→β500–600°C (ambient pressure)Eₐ=2.5–3.2 eV; t₁/₂=10–25 minXRD: α(006)↓ / β(-402)↑; Surface roughening
α→γIon irradiation (140 dpa)Tensile strain >2.5%STEM: Abrupt interfaces; SAED: fcc patterns
Pressure amorphization15–20 GPa (300K)Loss of long-range orderMD: Bond distortion >10°; Coordination change

Thermal gradients profoundly influence transition homogeneity. During mist-CVD growth at 550°C, films develop mixed α/β phases with columnar β-grains embedded in α-matrices. This heterogeneity arises from localized thermal fluctuations exceeding 20°C, promoting β-nucleation at hot spots. Resulting films exhibit roughness exceeding 6.79 nm—triple that of pure α-phase films—due to incoherent strain relaxation at phase boundaries [1] [6].

Pressure-induced amorphization occurs under hydrostatic compression >15 GPa at room temperature. Molecular dynamics simulations reveal that bond angle distortion beyond 10° initiates collapse of the Ga-O coordination network. The critical amorphization pressure correlates with tensile strength: ε-Ga₂O₃ (orthorhombic) amorphizes at 15 GPa, while β-phase withstands up to 20 GPa due to higher bond density [4]. Under combined thermal-pressure fields (e.g., 800°C + 5 GPa), direct α→β transitions bypass amorphous intermediates through accelerated lattice shear.

Epitaxial Growth Pathways for ε- and κ-Ga₂O₃ Heterostructures

Epitaxy of metastable Ga₂O₃ polymorphs enables heterostructures with tailored band alignments. The ε-phase (bandgap: ~4.9 eV) grows epitaxially on lattice-matched hexagonal templates. Key advances include:

  • Mist-CVD on NiO/sapphire: Ni nanodots (20–50 nm) formed by dewetting at 900°C provide nucleation sites for ε-Ga₂O₃. The resulting films show localized ε-crystals amid α-phase matrices, with selective growth attributed to interfacial energy minimization [5].
  • Halide Vapor Phase Epitaxy (HVPE) on κ-GaN templates: This approach yields phase-pure ε-Ga₂O₃ at 650°C with growth rates of ~5 μm/hr. The 2D-3D growth transition occurs beyond 200 nm thickness, introducing rotational domains unless stepped substrates are used [7].

Table 3: Epitaxial Growth Techniques for Metastable Ga₂O₃ Polymorphs

PolymorphGrowth MethodSubstrate/TemplateGrowth ParametersKey Outcomes
ε-Ga₂O₃Mist-CVDNiO/sapphire nanodots500°C; Ga(acac)₃ precursorLocalized ε-crystals; α-phase matrix
ε-Ga₂O₃HVPEκ-GaN / 6H-SiC650°C; GaCl₃ + O₂Phase-pure films; Growth rate: 5 μm/hr
κ-Ga₂O₃MOCVDAlN/Si(111)700°C; TMGa + O₂Orthorhombic phase; RMS roughness: 0.8 nm
β-Ga₂O₃vdW epitaxyβ-Ga₂O₃ (100)800°C; Ga flux + O₂Twin-free films; Step-flow growth

The κ-phase (orthorhombic, space group: Pna2₁) exhibits superior in-plane symmetry matching with AlN (0001). MOCVD growth at 700°C using trimethylgallium (TMGa) and O₂ produces κ-Ga₂O₃ with RMS roughness below 0.8 nm. However, orthorhombic twins form unless miscut substrates (>2°) enforce single-variant nucleation [7].

Van der Waals (vdW) epitaxy revolutionizes β-Ga₂O₃ homoepitaxy on low-energy (100) surfaces. By introducing gallium surfactant layers under metal-rich conditions, adatom diffusion lengths increase by 10x, enabling step-flow growth. This suppresses twin defects and yields atomically flat films (roughness < 0.2 nm) critical for high-electron-mobility transistors [8]. The technique mimics 2D material growth, with half-layer-by-half-layer advancement confirmed by in-situ reflection high-energy electron diffraction (RHEED).

Heterostructures like ε-Ga₂O₃/α-Ga₂O₃ and κ-Ga₂O₃/GaN demonstrate type-II band alignments beneficial for carrier separation. Achieving abrupt interfaces requires minimizing thermal budgets below 600°C to prevent interdiffusion or phase transitions. Future advances hinge on in-situ monitoring to precisely control nucleation symmetry in metastable polymorphs.

Properties

CAS Number

84013-33-2

Product Name

Gallium oxide

IUPAC Name

digallium;oxygen(2-)

Molecular Formula

Ga2O3

Molecular Weight

187.44 g/mol

InChI

InChI=1S/2Ga.3O/q2*+3;3*-2

InChI Key

AJNVQOSZGJRYEI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

Solubility

Insoluble (NTP, 1992)

Canonical SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

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